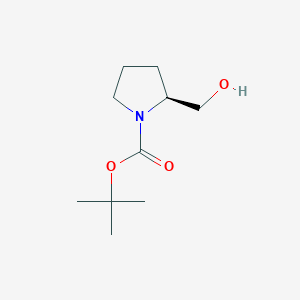

N-Boc-L-脯氨醇

描述

Synthesis Analysis

The synthesis of N-Boc-L-prolinol involves chemoselective functionalization of prolinol, exploiting the relative acidity difference of NH and OH groups along with their nucleophilicity. Researchers have developed protocols for the exclusive synthesis of either N-Boc, O-Boc, or oxazolidinone derivatives by controlling the base used in the reaction process. This method allows for the chemoselective functionalization of prolinol's nucleophilic sites, yielding various organocatalysts and derivatives efficiently (Sahoo et al., 2023).

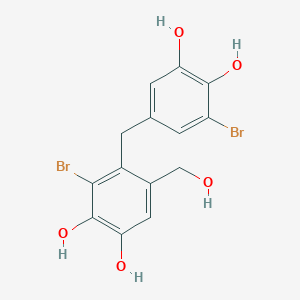

Molecular Structure Analysis

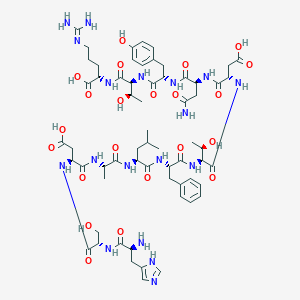

The crystal structures and molecular conformations of Boc-protected amino acid derivatives provide insights into their chemical behavior and reactivity. For example, the structure of Boc-L-Asn-L-Pro-OBzl and its dehydration side product have been determined, revealing how the Boc group and peptide bonds influence the overall molecular conformation and stability. These studies are crucial for understanding the interactions and reactivity of such compounds in chemical syntheses (Stroup et al., 2009).

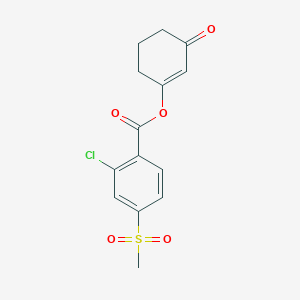

Chemical Reactions and Properties

N-Boc-L-prolinol participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. For instance, it has been used in asymmetric Michael addition reactions, demonstrating excellent yields, diastereoselectivities, and enantioselectivities. This showcases N-Boc-L-prolinol's role in the synthesis of chiral compounds and its utility in stereoselective synthesis (Wang et al., 2012).

Physical Properties Analysis

The physical properties of N-Boc-L-prolinol, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. While specific studies on these physical properties were not identified in the search, understanding them is essential for optimizing reaction conditions and processes in synthetic applications.

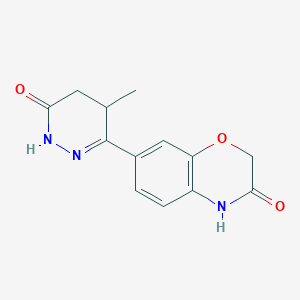

Chemical Properties Analysis

The chemical properties of N-Boc-L-prolinol, including its reactivity with various reagents, stability under different conditions, and ability to undergo selective reactions, make it a valuable tool in organic synthesis. Its application in the synthesis of Boc-protected 4-alkylprolinols and prolines through asymmetric hydrogenation strategies further illustrates its chemical versatility and importance in producing chiral building blocks for peptides and peptidomimetics (Del Valle & Goodman, 2003).

科学研究应用

α-羟基膦酸酯的转化:N-Boc-L-脯氨醇可以将丙氨酸或丝氨酸衍生的α-羟基膦酸酯转化为各种产物 (Kaczmarek, Rapp, & Koroniak, 2018)。

不对称Michael加成反应:它在不对称Michael加成反应中作为高效催化剂,增加对映选择性和顺反选择性 (Liu, Zhou, Zhou, & Wu, 2021)。

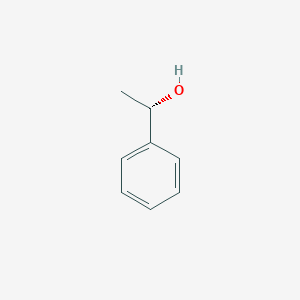

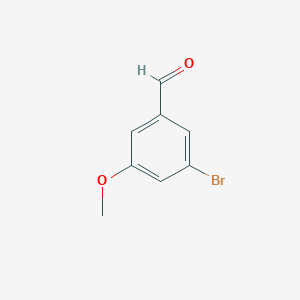

对映选择性加成的手性配体:N-Boc-L-脯氨酸可作为对芳香醛的对映选择性苯乙炔加成的手性配体 (Zhou et al., 2004)。

不对称Michael加成中的高产率和选择性:它在N-受保护的氧吲哚对硝基烯烃的不对称Michael加成中表现出优异的产率和选择性 (Wang, Yang, & Enders, 2012)。

对氨基酸转运体的药理调节:N-Boc-L-脯氨醇可以药理学上调节重要的中性氨基酸转运体SLC1A4和SLC1A5,在各种生理和病理过程中起重要作用 (Lyda et al., 2021)。

在肽和天然产物中的应用:其应用延伸至肽、肽类似物和天然产物的合成 (Del Valle & Goodman, 2003)。

溴酯酯的合成:N-Boc-L-脯氨醇被用作从芳香醛和二醇合成溴酯酯的试剂和反应介质 (Bao & Wang, 2006)。

多杂环化合物的构建单元:它是合成多杂环化合物的宝贵构建单元 (Li, Lin, Yu, & Zhang, 2016)。

对酶的抑制作用:它强烈抑制哺乳动物脯氨酸内切肽酶,展示出潜在的治疗应用 (Yoshimoto et al., 1985)。

在非线性光学中的应用:N-4-硝基苯基-(L)-脯氨醇,一种相关化合物,用于二次非线性光学,特别是在二次谐波产生中 (Ledoux et al., 1990)。

安全和危害

N-Boc-L-prolinol may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

属性

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFLLBPMZCIGRM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349181 | |

| Record name | N-Boc-L-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-L-prolinol | |

CAS RN |

69610-40-8 | |

| Record name | N-Boc-L-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

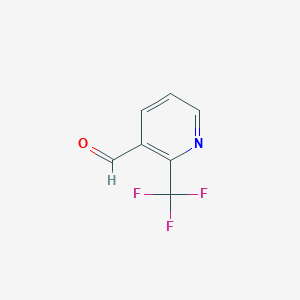

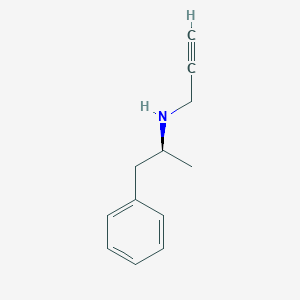

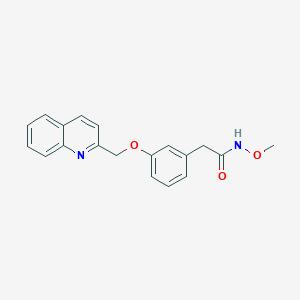

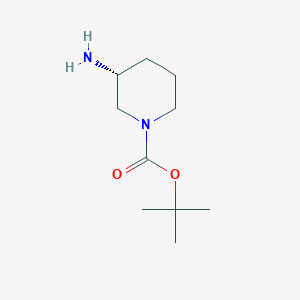

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。